(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
CAS No.: 2763740-66-3
Cat. No.: VC11568496
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763740-66-3 |
|---|---|
| Molecular Formula | C7H18Cl2N2O |
| Molecular Weight | 217.13 g/mol |
| IUPAC Name | (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
| Standard InChI Key | BXLWSPJWTYSFJJ-AUCRBCQYSA-N |
| Isomeric SMILES | CN(C)C[C@@H]1C[C@H](CN1)O.Cl.Cl |
| Canonical SMILES | CN(C)CC1CC(CN1)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with stereochemical specificity at the 3R and 5S positions. The 5-position is substituted with a dimethylamino-methyl group (), while the 3-position bears a hydroxyl group (). Protonation of the dimethylamino group and chloride counterions result in the dihydrochloride salt form, enhancing solubility for research applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2763740-66-3 | |
| Molecular Formula | ||
| Molecular Weight | 217.13 g/mol | |
| IUPAC Name | (3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride | |
| Purity | ≥95% | |
| Canonical SMILES | CN(C)C[C@@H]1CC@HO.Cl.Cl |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride likely involves asymmetric catalysis or chiral resolution due to its stereochemical complexity. A proposed pathway includes:
-
Ring Formation: Cyclization of a linear precursor (e.g., 4-aminobutanol derivative) via intramolecular nucleophilic substitution.
-
Functionalization: Introduction of the dimethylamino-methyl group via reductive amination or alkylation at the 5-position.
-
Resolution: Separation of enantiomers using chiral chromatography or diastereomeric salt formation.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | , heat | Form pyrrolidine ring |
| Reductive Amination | , | Introduce dimethylamino group |
| Chiral Resolution | L-Tartaric acid, ethanol | Isolate (3R,5S) enantiomer |
| Salt Formation | HCl gas, diethyl ether | Precipitate dihydrochloride salt |
Process Optimization
Industrial-scale production would require optimizing stereoselectivity and yield. Techniques such as continuous flow chemistry or enzymatic catalysis could enhance efficiency. For example, immobilized lipases have been used to resolve pyrrolidine enantiomers with >90% enantiomeric excess.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
Pyrrolidine derivatives often act as ligands for G protein-coupled receptors (GPCRs). The dimethylamino group in this compound may facilitate interactions with:
-
Muscarinic Acetylcholine Receptors (mAChRs): Modulating mAChR activity could influence cognitive function and smooth muscle contraction.
-
Sigma Receptors: Potential antipsychotic or neuroprotective effects via σ-1 receptor antagonism.
Enzyme Inhibition
The hydroxyl and tertiary amine groups may chelate metal ions in enzyme active sites. Targets could include:
-
Phosphodiesterases (PDEs): Inhibition of PDE4 or PDE5 has implications for treating inflammation and erectile dysfunction.
-
Histone Deacetylases (HDACs): Potential epigenetic regulation in cancer therapy.
Table 3: Hypothesized Pharmacological Targets
| Target | Potential Effect | Structural Basis |
|---|---|---|
| mAChR M1 | Cognitive enhancement | Quaternary ammonium interaction |
| PDE5 | Vasodilation | Metal ion chelation |
| σ-1 Receptor | Neuroprotection | Hydrophobic pocket binding |
Applications in Drug Development
Intermediate in Antiviral Agents
Pyrrolidine scaffolds are prevalent in antiviral drugs like ritonavir. The dimethylamino group could enhance solubility and bioavailability of protease inhibitors.
Neurological Disorders
Preclinical studies of similar compounds show promise in Alzheimer’s disease models by reducing β-amyloid aggregation.
Research Gaps and Future Directions
Despite its structural promise, no peer-reviewed studies directly investigating (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride are available. Critical research priorities include:
-
In Vitro Screening: Assess binding affinity for GPCRs, ion channels, and enzymes.
-
ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity.
-
Synthetic Methodology: Develop enantioselective routes using organocatalysis or biocatalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume